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Compound of Interest

Compound Name: JGB1741

Cat. No.: B560395 Get Quote

This guide provides a detailed comparison of two small molecule inhibitors of Sirtuin 1 (SIRT1),

JGB1741 and sirtinol, for researchers, scientists, and drug development professionals. SIRT1,

a class III histone deacetylase (HDAC), is a key regulator in various cellular processes,

including stress response, apoptosis, and gene silencing. Its overexpression has been

implicated in the progression of several cancers, making it a promising therapeutic target.

Performance and Specificity
JGB1741 was developed as a derivative of sirtinol to improve inhibitory activity and specificity

for SIRT1.[1][2] Experimental data demonstrates that JGB1741 is a more potent and selective

inhibitor of SIRT1 compared to sirtinol.
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Parameter JGB1741 Sirtinol Reference

SIRT1 IC50 ~15 µM
131 µM (human

SIRT1)
[3][4]

SIRT2 IC50 >100 µM 38 µM (human SIRT2) [3][4]

SIRT3 IC50 >100 µM Not Reported [3]

MDA-MB-231 Cell

Proliferation IC50
0.5 µM

Not Reported for this

cell line
[1][5]

K562 Cell Proliferation

IC50
1 µM Not Reported [1][5]

HepG2 Cell

Proliferation IC50
10 µM Not Reported [1][5]

MCF-7 Cell

Proliferation IC50
Not Reported

48.6 µM (24h), 43.5

µM (48h)
[6]

JGB1741 exhibits a significantly lower IC50 value for SIRT1 inhibition, indicating higher

potency.[3] Furthermore, it shows weak inhibition of SIRT2 and SIRT3, highlighting its

specificity for SIRT1.[3] In contrast, sirtinol inhibits both SIRT1 and SIRT2, with a lower IC50 for

SIRT2, suggesting it is a less specific SIRT1 inhibitor.[4][7][8]

In cell-based assays, JGB1741 demonstrates potent anti-proliferative effects in various cancer

cell lines, including metastatic breast cancer (MDA-MB-231), with IC50 values in the sub-

micromolar to low micromolar range.[1][2][5]

Mechanism of Action and Cellular Effects
Both JGB1741 and sirtinol induce apoptosis in cancer cells by inhibiting SIRT1's deacetylase

activity. This leads to an increase in the acetylation of SIRT1 substrates, most notably the

tumor suppressor protein p53.[3][6]

JGB1741:

Increases acetylation of p53 at lysine 382 and histone H3 at lysine 9 in a dose-dependent

manner.[2][9]
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Induces p53-mediated apoptosis, which is associated with a modulation of the Bax/Bcl2

ratio, cytochrome c release from mitochondria, and subsequent cleavage of PARP.[1][2][3][9]

Causes a decrease in mitochondrial membrane potential and an increase in multicaspase

activation.[2][9]

Sirtinol:

Increases the level of acetylated p53.[6]

Can induce a sustained, senescence-like growth arrest in cancer cell lines such as MCF-7

and H1299.[10]

This growth arrest is associated with an impaired activation of the Ras-MAPK signaling

pathway in response to growth factors.[10]

Like JGB1741, it can enhance p53-mediated cell death in response to cellular stress.[4]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by SIRT1 inhibition and a

general workflow for evaluating SIRT1 inhibitors.
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Caption: SIRT1 Inhibition Pathway Leading to Apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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